molecular formula C15H23ClN4O2 B7898915 [1-(4-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester

[1-(4-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester

Cat. No.: B7898915
M. Wt: 326.82 g/mol
InChI Key: PWOOEEKNSYYNER-UHFFFAOYSA-N
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Description

Chemical Structure:
The compound features a piperidine ring substituted at the 1-position with a 4-chloro-pyrimidin-2-yl group. The 4-position of the piperidine is modified with a methyl-carbamic acid tert-butyl ester moiety.

  • Molecular Formula: C₁₅H₂₃ClN₄O₂
  • Molecular Weight: 326.82 g/mol
  • CAS Number: 1261234-84-7
  • Key Properties:
    • XLogP3: 3.1 (moderate lipophilicity)
    • Hydrogen Bond Acceptors: 5
    • Topological Polar Surface Area (TPSA): 58.6 Ų

This compound is a tert-butyl carbamate-protected intermediate, commonly used in medicinal chemistry to shield amines during synthetic processes. The 4-chloro-pyrimidine group enhances electrophilicity, making it reactive in cross-coupling reactions.

Properties

IUPAC Name

tert-butyl N-[1-(4-chloropyrimidin-2-yl)piperidin-4-yl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClN4O2/c1-15(2,3)22-14(21)19(4)11-6-9-20(10-7-11)13-17-8-5-12(16)18-13/h5,8,11H,6-7,9-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWOOEEKNSYYNER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCN(CC1)C2=NC=CC(=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced via a nucleophilic substitution reaction, where a suitable pyrimidine derivative reacts with the piperidine intermediate.

    Carbamate Ester Formation: The final step involves the formation of the carbamate ester by reacting the intermediate with tert-butyl chloroformate under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Optimization of Reaction Conditions: To maximize yield and purity, reaction conditions such as temperature, solvent, and reaction time are optimized.

    Use of Catalysts: Catalysts may be employed to enhance reaction rates and selectivity.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

[1-(4-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation Products: N-oxides, hydroxylated derivatives.

    Reduction Products: Amines, dehalogenated compounds.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Biological Probes: Utilized in the development of probes for studying biological processes.

    Enzyme Inhibitors: Potential use as an inhibitor of specific enzymes.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

    Agrochemicals: Potential use in the development of pesticides or herbicides.

    Material Science: Used in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of [1-(4-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester involves:

    Molecular Targets: Binding to specific proteins or enzymes, altering their activity.

    Pathways Involved: Modulation of biochemical pathways, leading to desired therapeutic or biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Variations in Pyrimidine Substituents

Positional Isomerism:
  • Analog: [1-(2-Chloro-6-methyl-pyrimidin-4-yl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester CAS: 1261235-47-5 Key Difference: Chlorine at 2-position and methyl at 6-position of pyrimidine. Methyl groups increase steric hindrance, affecting binding in biological systems .
Substituent Type:
  • Analog: [1-(6-Methoxy-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester CAS: Not specified Key Difference: Methoxy group at 6-position instead of chlorine. Impact: Methoxy is electron-donating, stabilizing the pyrimidine ring but reducing reactivity in nucleophilic substitutions. May enhance solubility due to increased polarity .

Variations in Linker Chemistry

Oxy vs. Direct Linkage:
  • Analog: tert-Butyl 4-{[(4-chloro-6-methyl-pyrimidin-2-yl)oxy]methyl}piperidine-1-carboxylate CAS: Not provided Key Difference: Pyrimidine connected via an oxymethyl linker at piperidine’s 4-position. Impact: The ether linker introduces flexibility and may reduce metabolic stability compared to direct C–N bonds. Methyl on pyrimidine adds steric bulk .
Sulfanylmethyl Linker:
  • Analog: 2-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester CAS: 1353981-88-0 Key Difference: Sulfur atom in the linker. Impact: Sulfur increases lipophilicity (higher logP) and may influence redox metabolism. Potential for disulfide bond formation in biological systems .

Piperidine Substitution Patterns

Position of Pyrimidine Attachment:
  • Analog: 4-[(6-Chloro-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester CAS: 939986-79-5 Key Difference: Pyrimidine attached via aminomethyl group at piperidine’s 4-position.
Piperidine Ring Substitution:
  • Analog : [1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid tert-butyl ester
    • CAS : 1353943-49-3
    • Key Difference : Chloro-acetyl group replaces pyrimidine.
    • Impact : Acetyl group introduces electron-withdrawing effects, altering reactivity. Isopropyl on carbamate increases steric hindrance .

Carbamate Modifications

Methyl vs. Isopropyl Carbamate:
  • Analog : [1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid tert-butyl ester
    • CAS : 1353943-49-3
    • Key Difference : Isopropyl instead of methyl on the carbamate.
    • Impact : Larger substituent may hinder enzymatic cleavage of the tert-butyl group, affecting prodrug activation kinetics .

Physicochemical Properties

Property Target Compound 4-[(6-Chloro-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylate tert-Butyl 4-{[(4-chloro-6-methyl-pyrimidin-2-yl)oxy]methyl}piperidine-1-carboxylate
Molecular Weight 326.82 326.82 356.83
XLogP3 3.1 ~3.5 (estimated) 3.8
Hydrogen Bond Acceptors 5 6 5
TPSA (Ų) 58.6 78.3 58.6

Key Observations :

  • Aminomethyl-linked analogs (e.g., CAS 939986-79-5) have higher TPSA due to additional NH groups, favoring aqueous solubility.
  • Methyl/chloro substitutions on pyrimidine increase lipophilicity (higher XLogP3).

Biological Activity

The compound [1-(4-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C15H23ClN4O2
  • Molecular Weight : 340.85 g/mol
  • CAS Number : 1261230-27-6

The biological activity of this compound can be attributed to its interaction with various biological targets. Notably, it has been studied for its effects on:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in disease pathways, particularly in cancer and neurodegenerative diseases.
  • Receptor Modulation : It shows potential as a modulator of G protein-coupled receptors (GPCRs), which are critical in numerous physiological processes.

Therapeutic Applications

The potential therapeutic applications of this compound include:

1. Cancer Therapy

Recent studies have indicated that derivatives of piperidine, including this compound, exhibit anticancer properties. For example, it has been shown to induce apoptosis in various cancer cell lines through mechanisms involving:

  • Cytotoxicity : Demonstrated better cytotoxicity compared to standard chemotherapeutics like bleomycin in specific cancer models .
  • Cell Cycle Arrest : Induces cell cycle arrest in the G1 phase, leading to reduced proliferation rates.

2. Neurodegenerative Diseases

The compound's ability to inhibit acetylcholinesterase (AChE) suggests its potential in treating Alzheimer's disease by enhancing cholinergic transmission . This activity is crucial for improving cognitive function and memory retention.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related derivatives:

StudyFindings
Liu et al. (2023)Identified significant AChE inhibition and potential for dual-targeting in Alzheimer's therapy .
Recent Cancer StudiesReported enhanced apoptosis induction in hypopharyngeal tumor cells, suggesting effective anticancer properties .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the piperidine and pyrimidine moieties can significantly affect the biological activity of the compound. Key observations include:

  • The presence of halogen substituents (e.g., chlorine) enhances receptor binding affinity.
  • Alterations in the carbamate group can improve enzyme inhibition efficacy.

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